REACTION_CXSMILES
|
[C@@H:1]1([N:10]2[C:20]3[N:19]=[C:17]([NH2:18])[NH:16][C:14](=[O:15])[C:13]=3[N:12]=[CH:11]2)[O:9][C@H:6]([CH2:7][OH:8])[C@@H:4]([OH:5])[C@H:2]1[OH:3].[NH4+].[OH-].[CH3:23][C:24]([CH3:26])=O>>[NH2:18][C:17]1[NH:16][C:14](=[O:15])[C:13]2[N:12]=[CH:11][N:10]([CH:1]3[CH:2]4[CH:4]([O:5][C:24]([CH3:26])([CH3:23])[O:3]4)[CH:6]([CH2:7][OH:8])[O:9]3)[C:20]=2[N:19]=1 |f:1.2|
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Name
|
|
Quantity
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0.167 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The reaction was stirred for approximately 70 minutes, at which time it
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
FILTRATION
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Details
|
on filter paper
|
Type
|
CUSTOM
|
Details
|
resulting in a white papery solid
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Type
|
CUSTOM
|
Details
|
that was dried at reduced pressure and ambient temperature for approximately 1 hour
|
Duration
|
1 h
|
Reaction Time |
70 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC(C=2N=CN(C2N1)C1OC(C2OC(OC21)(C)C)CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.262 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |